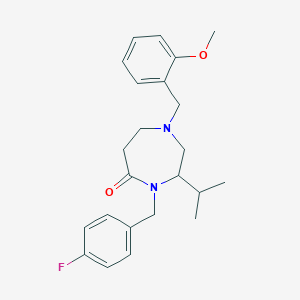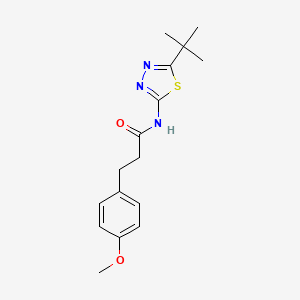
4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one, also known as FBM, is a chemical compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been extensively researched for its potential therapeutic applications.
作用机制
4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal excitability and helps to regulate anxiety, sleep, and seizure activity. This compound binds to a specific site on the GABA-A receptor, which increases the opening of chloride ion channels and hyperpolarizes the neuron, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the duration of GABA-mediated chloride currents, which enhances the inhibitory effects of GABA. This compound also reduces the release of excitatory neurotransmitters, such as glutamate and acetylcholine, which further contributes to its anxiolytic and sedative effects.
实验室实验的优点和局限性
4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one has several advantages for use in laboratory experiments. It has a high affinity for the GABA-A receptor and a long duration of action, which makes it a useful tool for studying the role of GABA in the brain. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, this compound has some limitations for use in laboratory experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
未来方向
There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one. One area of interest is the development of new benzodiazepine derivatives that have improved selectivity and potency for the GABA-A receptor. Another area of interest is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to better understand the safety and efficacy of this compound in humans, as well as its potential for abuse and dependence.
合成方法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepin-5-one in the presence of a base. The resulting product is then purified using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the choice of base and solvent.
科学研究应用
4-(4-fluorobenzyl)-3-isopropyl-1-(2-methoxybenzyl)-1,4-diazepan-5-one has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been investigated for its potential as a treatment for anxiety disorders, insomnia, and epilepsy.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(2-methoxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-17(2)21-16-25(15-19-6-4-5-7-22(19)28-3)13-12-23(27)26(21)14-18-8-10-20(24)11-9-18/h4-11,17,21H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCBUDWWKGSGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3H-imidazo[4,5-b]pyridin-2-ylthio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5342530.png)
![3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5342538.png)
![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5342546.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5342596.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5342629.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)